molecular formula C7H10N2O3 B3255320 Ethyl 5-(aminomethyl)isoxazole-3-carboxylate CAS No. 253196-38-2

Ethyl 5-(aminomethyl)isoxazole-3-carboxylate

Cat. No.: B3255320
CAS No.: 253196-38-2
M. Wt: 170.17 g/mol
InChI Key: OJXTUWSIXVDNAL-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Scaffolds in Organic and Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in organic and medicinal chemistry. mdpi.comnih.govijpca.org Isoxazole derivatives exhibit a wide spectrum of biological activities, making them valuable components in the design of new therapeutic agents. rsc.orgijpca.org The presence of the isoxazole nucleus in a molecule can enhance its pharmacological properties and contribute to a favorable pharmacokinetic profile. ijpca.org

Numerous isoxazole-containing compounds have been developed and have found applications as pharmaceuticals and agrochemicals. rsc.org The diverse biological activities associated with isoxazole derivatives include:

Antimicrobial: Exhibiting activity against various bacterial and fungal strains. mdpi.com

Anti-inflammatory: Acting as inhibitors of enzymes involved in the inflammatory cascade. nih.gov

Anticancer: Showing cytotoxicity against various cancer cell lines. mdpi.com

Neuroprotective: Demonstrating potential in the treatment of neurodegenerative disorders. rsc.org

The synthetic versatility of the isoxazole ring allows for the introduction of various functional groups, enabling the fine-tuning of its biological and physicochemical properties. rsc.org This adaptability has made isoxazoles a focal point in the development of new chemical entities for drug discovery. nih.gov

Overview of the Chemical Compound's Research Trajectory and Related Structures

The research trajectory of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate is closely linked to the broader exploration of substituted isoxazoles as building blocks in the synthesis of more complex molecules. While extensive research focusing solely on this specific compound is not widely published, its structure suggests its primary role as a versatile intermediate.

The presence of a primary amino group and an ethyl ester functionality on the isoxazole core makes it a bifunctional molecule. The amine can be readily derivatized, for instance, through acylation or alkylation, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

A key precursor to this compound is Ethyl 5-(chloromethyl)isoxazole-3-carboxylate . The synthesis of this chloromethyl derivative provides a viable route to the target aminomethyl compound, likely through methods such as the Gabriel synthesis or by conversion to an azide followed by reduction. The availability of this precursor is a crucial step in the research and application of the title compound.

Furthermore, the existence of the Boc-protected form of this compound in chemical databases underscores its utility in multi-step organic synthesis. uni.lu The tert-butyloxycarbonyl (Boc) protecting group is commonly used to temporarily block the reactivity of the amino group, allowing for selective modifications at other positions of the molecule. This indicates its application in the controlled and sequential construction of larger, more complex molecular architectures.

Research on structurally related compounds, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, highlights the use of amino-substituted isoxazoles as unnatural amino acids in peptide synthesis. nih.gov This suggests a potential application for this compound as a scaffold for the development of peptidomimetics and other bioactive molecules.

Scope and Objectives of the Academic Review

The primary objective of this academic review is to provide a comprehensive and focused analysis of this compound based on the current body of scientific literature. The scope of this review is strictly limited to the chemical nature, synthesis, and established or potential applications of this specific compound.

This review will:

Detail the significance of the isoxazole scaffold as a foundational element in medicinal and organic chemistry.

Present the known and inferred synthetic pathways leading to this compound and its key precursors.

Discuss the role of this compound as a chemical building block and its potential in the synthesis of more complex, biologically active molecules.

Compile and present relevant chemical data in interactive tables to facilitate understanding.

This review will not discuss clinical data, dosage information, or safety profiles, as the focus is solely on the chemical and research aspects of the compound.

Chemical Compound Data

Below are interactive data tables summarizing the key chemical information for the compounds discussed in this article.

Table 1: this compound and Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC₇H₁₀N₂O₃Primary amine and ethyl ester functionalities on an isoxazole core.
Ethyl 5-(chloromethyl)isoxazole-3-carboxylateC₇H₈ClNO₃Key precursor for the synthesis of the aminomethyl derivative.
Ethyl 5-(boc-aminomethyl)isoxazole-3-carboxylateC₁₂H₁₈N₂O₅Boc-protected form for use in multi-step synthesis. uni.lu
5-Amino-3-methyl-isoxazole-4-carboxylic acidC₅H₆N₂O₃Structurally related compound used as an unnatural amino acid. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXTUWSIXVDNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256705
Record name Ethyl 5-(aminomethyl)-3-isoxazolecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253196-38-2
Record name Ethyl 5-(aminomethyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253196-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(aminomethyl)-3-isoxazolecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID401256705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 5 Aminomethyl Isoxazole 3 Carboxylate

Historical Approaches to Isoxazole-3-carboxylate Synthesis

The synthesis of isoxazoles dates back to the early 20th century, with Claisen's synthesis of the parent isoxazole (B147169) in 1903 marking a significant milestone. nih.gov Historically, two primary routes have dominated the construction of the isoxazole ring: the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone or an α,β-unsaturated ketone. researchgate.netwikipedia.org These foundational methods have been the bedrock for the development of more sophisticated and targeted synthetic pathways for isoxazole-3-carboxylates.

Targeted Synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate and its Precursors

The synthesis of this compound necessitates strategic approaches that allow for the precise installation of the aminomethyl group at the C5 position and the ethyl ester at the C3 position. This is primarily achieved through cycloaddition reactions to form the isoxazole core, followed or preceded by functional group interconversions.

Cycloaddition Reactions in Isoxazole Ring Formation

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and widely utilized method for constructing the isoxazole ring. wikipedia.orgeresearchco.com This reaction is a type of 1,3-dipolar cycloaddition, a concept extensively developed by Rolf Huisgen. wikipedia.org In the context of synthesizing the target molecule, this would involve the reaction of a nitrile oxide with an appropriately substituted alkyne.

The versatility of this approach is demonstrated by its application under various "non-conventional" conditions, such as using green solvents like supercritical carbon dioxide (scCO₂) and ionic liquids, or employing alternative activation methods like microwave (MW) and ultrasound (US) irradiation. nih.gov These techniques often lead to improved yields, reduced reaction times, and align with the principles of green chemistry. nih.govmdpi.com For instance, microwave-assisted one-pot, three-component reactions have been shown to significantly enhance the efficiency of isoxazole synthesis. organic-chemistry.org

Intramolecular nitrile oxide cycloaddition (INOC) reactions have also emerged as an effective strategy, offering the advantage of forming two rings simultaneously. mdpi.com This approach has been used to create complex tetracyclic isoxazole-containing ring systems. mdpi.com

Functional Group Interconversions for Aminomethyl and Ester Moieties

The introduction and modification of the aminomethyl and ethyl ester groups are critical steps in the synthesis of this compound. Functional group interconversions are fundamental to organic synthesis, enabling the transformation of one functional group into another.

One common strategy involves the reduction of a nitrile or a carboxylic acid derivative at the C5 position to form the aminomethyl group. For example, 3-methoxyisoxazole-5-carboxylic acid can be reduced with diborane (B8814927) to yield 5-aminomethyl-3-methoxyisoxazole. Similarly, the reduction of a cyano group is a viable route to the primary amine.

The ethyl ester at the C3 position is often introduced by using a starting material that already contains this functionality, such as a β-ketoester like ethyl acetoacetate (B1235776) in a reaction with hydroxylamine. nih.gov Alternatively, an isoxazole-3-carboxylic acid can be esterified to the corresponding ethyl ester. For instance, 5-methylisoxazole-4-carboxylic acid can be prepared by reacting its ethyl ester precursor with a strong acid. google.com

Multi-Component Reactions for Direct Synthesis Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like isoxazole derivatives in a single step. scielo.br These reactions combine three or more reactants in a one-pot synthesis, avoiding the need for isolation of intermediates. scielo.br

Several MCRs have been developed for the synthesis of isoxazol-5(4H)-ones, which can serve as precursors to the target molecule. nih.govscielo.brresearchgate.net These reactions often involve the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride under various catalytic conditions. nih.govscielo.brresearchgate.net Recent advancements have focused on using green catalysts and solvents, such as acidic ionic liquids or even natural fruit juices, to promote these reactions. scielo.brresearchgate.net Ultrasound-assisted multicomponent reactions have also proven to be powerful tools for sustainable heterocyclic synthesis. mdpi.compreprints.org

Chemo- and Regioselectivity Considerations in Synthetic Routes

Controlling chemo- and regioselectivity is paramount in the synthesis of specifically substituted isoxazoles like this compound.

In 1,3-dipolar cycloaddition reactions, the regioselectivity—the orientation of the dipole and dipolarophile—is influenced by both steric and electronic factors. mdpi.com Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome of these reactions. mdpi.com The choice of reactants and reaction conditions can be tailored to favor the formation of the desired 3,5-disubstituted isoxazole regioisomer. organic-chemistry.org For example, copper-catalyzed cycloaddition reactions of alkynes with in situ generated nitrile oxides can proceed with high regioselectivity. organic-chemistry.org

Chemo- and regioselective annulation from two different alkynes mediated by copper nitrate (B79036) has been reported as a direct route to isoxazoles. mdpi.com Microwave-assisted three-component reactions have also been shown to proceed with excellent regioselectivity, yielding a single isomer. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for isoxazole derivatives. nih.gov This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions to minimize environmental impact. nih.govmdpi.com

Recent research has highlighted several green approaches to isoxazole synthesis:

Ultrasound and Microwave Irradiation: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. nih.govmdpi.compreprints.org Sonochemistry, in particular, aligns with green chemistry by enabling reactions under milder conditions and often eliminating the need for toxic catalysts. mdpi.compreprints.org

Green Solvents and Catalysts: The use of water, ionic liquids, or deep eutectic solvents as reaction media is a key aspect of green isoxazole synthesis. mdpi.comscilit.comsemnan.ac.ir Natural catalysts, such as those derived from agro-waste, have also been successfully employed. nih.gov

Multi-component Reactions: As mentioned earlier, MCRs are inherently green due to their high atom economy and procedural simplicity. scielo.brscilit.com One-pot syntheses reduce waste by eliminating the need for intermediate purification steps. organic-chemistry.org

Chemical Reactivity and Transformations of Ethyl 5 Aminomethyl Isoxazole 3 Carboxylate

Reactions Involving the Aminomethyl Group

The primary amino group in the aminomethyl substituent is a key site for a variety of nucleophilic reactions, allowing for the introduction of a wide array of functionalities.

Acylation and Sulfonylation Reactions

The primary amine of ethyl 5-(aminomethyl)isoxazole-3-carboxylate is expected to readily undergo acylation reactions with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. This reaction is a standard transformation for primary amines. For instance, the acylation of a similar 5-(acetamidomethyl)isoxazole derivative has been reported in the literature, indicating the feasibility of this transformation mdpi.com. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct.

Similarly, sulfonylation of the aminomethyl group with sulfonyl chlorides in the presence of a suitable base is expected to yield sulfonamides. The general reactivity of primary amines suggests that these reactions should proceed efficiently, providing a straightforward method for the derivatization of the aminomethyl group.

Table 1: Examples of Acylation and Sulfonylation Reactions

Reactant Reagent Product
This compound Acetyl chloride Ethyl 5-(acetamidomethyl)isoxazole-3-carboxylate
This compound Benzenesulfonyl chloride Ethyl 5-(phenylsulfonamidomethyl)isoxazole-3-carboxylate

Alkylation and Reductive Amination Pathways

The nitrogen atom of the aminomethyl group can be alkylated by reaction with alkyl halides. However, direct alkylation can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.

A more controlled method for the introduction of alkyl groups is through reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or Schiff base intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) masterorganicchemistry.comyoutube.com. Reductive amination is a widely used and versatile method for the synthesis of substituted amines wikipedia.orgsigmaaldrich.com. The choice of reducing agent is crucial; for example, sodium cyanoborohydride is often preferred as it is less reactive towards the carbonyl starting material and selectively reduces the iminium ion intermediate masterorganicchemistry.com.

Table 2: Reductive Amination of this compound

Carbonyl Compound Reducing Agent Product
Formaldehyde Sodium triacetoxyborohydride Ethyl 5-((dimethylamino)methyl)isoxazole-3-carboxylate
Acetone Sodium cyanoborohydride Ethyl 5-((isopropylamino)methyl)isoxazole-3-carboxylate
Benzaldehyde Sodium borohydride Ethyl 5-((benzylamino)methyl)isoxazole-3-carboxylate

Formation of Schiff Bases and Related Imines

The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases or imines. This reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule nih.gov. The formation of Schiff bases is a reversible reaction, and the equilibrium can often be driven towards the product by removal of water.

The synthesis of Schiff bases from isoxazole (B147169) derivatives is a known transformation. For example, Schiff's bases of sulfamethoxazole, which contains an aniline-type primary amine, have been prepared by condensation with various aldehydes nih.gov. This suggests that the aminomethyl group of this compound would readily participate in similar reactions. These imine derivatives can be valuable intermediates for further synthetic transformations or can be investigated for their own biological activities.

Reactions at the Ester Moiety

The ethyl ester group at the 3-position of the isoxazole ring is susceptible to various nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. However, the hydrolysis of isoxazole carboxylates can sometimes be challenging. For example, it has been reported that for ethyl 3-phenyl-5-methoxy-isoxazole-4-carboxylate, the 5-methoxy group is more acid-labile than the ester group cdnsciencepub.com. This suggests that the stability of the ester group can be influenced by the substituents on the isoxazole ring. Careful selection of reaction conditions is therefore important to achieve selective hydrolysis of the ester without affecting other sensitive parts of the molecule.

Transesterification, the conversion of one ester to another, can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the ester group to alter the physical or biological properties of the molecule.

Reduction to Alcohol and Amide Formation

The ester group can be reduced to a primary alcohol, (5-(aminomethyl)isoxazol-3-yl)methanol. This reduction can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

A significant reaction pathway for a related compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, involves palladium-catalyzed hydrogenation. This reaction leads to a domino process consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring to yield ethyl (Z)-2-amino-4-oxo-2-pentanoate mdpi.comunifi.it. This highlights the potential for complex transformations involving both the substituent at the 5-position and the isoxazole ring itself under certain reductive conditions.

The ethyl ester can also be converted to a variety of amides through reaction with primary or secondary amines. This amidation reaction is often facilitated by heating or by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), especially when starting from the corresponding carboxylic acid nih.govnih.gov. The synthesis of isoxazole-amide derivatives is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening nih.govresearchgate.net.

Table 3: Transformations of the Ester Moiety

Reaction Reagent(s) Product
Hydrolysis aq. NaOH, then H₃O⁺ 5-(Aminomethyl)isoxazole-3-carboxylic acid
Reduction LiAlH₄ (5-(Aminomethyl)isoxazol-3-yl)methanol
Amide Formation R¹R²NH N,N-Disubstituted-5-(aminomethyl)isoxazole-3-carboxamide

Reactivity of the Isoxazole Ring System

The isoxazole ring is a key structural motif that dictates the reactivity of this compound. Its stability and susceptibility to various transformations are central to its application in medicinal and materials chemistry.

Electrophilic and Nucleophilic Substitution Reactions

The isoxazole ring can undergo both electrophilic and nucleophilic substitution reactions, although its electron-deficient nature generally favors nucleophilic attack, particularly when activated by electron-withdrawing groups.

Nucleophilic Aromatic Substitution (SNAr): The C5 position of the isoxazole ring is susceptible to nucleophilic substitution, especially when a good leaving group is present. In derivatives like 5-nitroisoxazoles, the nitro group acts as a powerful activating group and leaving group. This allows for efficient SNAr reactions with a variety of nucleophiles. nih.govmdpi.com For instance, studies on 3-EWG-5-nitroisoxazoles (where EWG is an electron-withdrawing group) demonstrate that they readily react with O,O-, N,N-, and S,S-bis(nucleophiles) to yield a diverse range of bis(isoxazole) derivatives in good yields. nih.govmdpi.com This reactivity suggests that the aminomethyl group at the C5 position of the title compound could potentially be replaced or modified through related nucleophilic substitution pathways, or that the amino group itself could be derivatized to influence reactions at other positions.

Electrophilic Functionalization: While less common, electrophilic functionalization can be achieved. The introduction of an exocyclic amino substituent on the isoxazole ring can direct and facilitate enantioselective Friedel-Crafts alkylation, demonstrating a strategy to achieve asymmetric electrophilic functionalization on otherwise less reactive N-heteroaromatics. researchgate.net

Ring-Opening Reactions and Rearrangements

The N-O bond within the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening reactions and subsequent rearrangements. This characteristic provides a pathway to linear structures from the heterocyclic precursor.

Reductive Ring Opening: A notable transformation is the reductive cleavage of the isoxazole ring. For example, the palladium-catalyzed hydrogenation of a structurally similar compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, results in a domino process. mdpi.comunifi.itresearchgate.net This process involves an initial deoxygenation at the benzylic-like position followed by the reductive opening of the isoxazole N-O bond, ultimately yielding an ethyl (Z)-2-amino-4-oxo-2-pentanoate derivative as the sole product. mdpi.comunifi.itresearchgate.net

Base-Induced Fragmentation: The isoxazole ring can also be opened under basic conditions. A mechanistic study involving a Suzuki cross-coupling product showed a base-induced fragmentation of the isoxazole ring. acs.org This process proceeds through the formation of an α-formyl-nitrile intermediate, which then converts to the final product via a retro-Claisen-type reaction. acs.org

Palladium-Catalyzed Cross-Coupling and Other Metal-Mediated Transformations

Transition metal catalysis, particularly with palladium, has become a pivotal tool for the functionalization of isoxazoles. researchgate.net These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of compounds like this compound.

Palladium(II) complexes with isoxazole derivatives have been shown to be effective catalysts for cross-coupling reactions. These catalytic systems exhibit high activity, enabling reactions like the Suzuki reaction to proceed efficiently.

Key palladium-catalyzed transformations involving the isoxazole core include:

Direct C-H Arylation: A significant advancement is the direct arylation of isoxazoles. Palladium catalysis can selectively activate the C-H bond at the 5-position, allowing for coupling with aryl iodides to produce 5-arylisoxazoles in moderate to good yields. nih.gov This reaction avoids the need for pre-functionalization of the isoxazole ring.

Suzuki Coupling: The Suzuki reaction is a versatile tool for forming C-C bonds. Isoxazole-4-boronic acid pinacol ester has been used in a one-pot, palladium-catalyzed protocol for the cyanomethylation of aryl halides. acs.org The reaction sequence involves an initial Suzuki coupling, followed by a base-induced fragmentation of the isoxazole ring. acs.org

C-O Bond Activation: While historically dominated by nickel, palladium catalysts are increasingly used for the cross-coupling of C-O electrophiles, such as phenols and their derivatives. nih.gov This offers advantages like the natural abundance of starting materials and orthogonal reaction conditions compared to aryl halides. nih.gov

The table below summarizes representative palladium-catalyzed reactions involving isoxazole derivatives.

Reaction TypePosition on Isoxazole RingCatalyst System (Example)Product Type
Direct C-H ArylationC5Pd(OAc)₂ / Ligand5-Aryl-isoxazoles
Suzuki CouplingC4PdCl₂dppf / Base4-Aryl-isoxazoles
Domino Suzuki Coupling–FragmentationC4PdCl₂dppf / KFArylacetonitriles

Stereochemical Aspects of Derivatization and Product Formation

The stereochemistry of reactions involving this compound and its derivatives is crucial for applications in fields like asymmetric synthesis and pharmacology.

The functional groups on the isoxazole scaffold can influence the stereochemical outcome of reactions. For instance, the palladium-catalyzed direct arylation of isoxazoles has been successfully applied to the synthesis of a spiro-type chiral ligand, highlighting the utility of isoxazole functionalization in creating stereochemically complex molecules. nih.gov

Furthermore, catalytic asymmetric methods can introduce chirality. The use of chiral metal complexes or organocatalysts has enabled enantioselective Friedel-Crafts alkylation in isoxazoles that bear an exocyclic amino substituent, demonstrating control over the formation of stereocenters. researchgate.net

In ring-opening reactions, stereoselectivity can also be observed. The reductive ring opening of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate exclusively forms the (Z)-enaminone product, indicating a high degree of stereochemical control in the transformation. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 5 Aminomethyl Isoxazole 3 Carboxylate

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For Ethyl 5-(aminomethyl)isoxazole-3-carboxylate (C₇H₁₀N₂O₃), the theoretical exact mass can be calculated, providing a benchmark for experimental verification.

The molecular formula leads to a calculated monoisotopic mass of 170.0691 Da. In typical soft-ionization HRMS techniques, such as Electrospray Ionization (ESI), the molecule is expected to be observed primarily as its protonated form, [M+H]⁺. The precise mass of this ion allows for the unambiguous determination of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

While experimental data for the title compound is not widely published, data for its N-Boc protected analog, ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-3-carboxylate, shows a predicted [M+H]⁺ ion at m/z 271.12886. uni.lu This demonstrates the utility of HRMS in verifying the structure of complex isoxazole (B147169) derivatives. Fragmentation patterns in tandem mass spectrometry (MS/MS) would be expected to show characteristic losses, such as the loss of an ethyl group (-29 Da), the ethoxycarbonyl group (-73 Da), or cleavage of the aminomethyl side chain, further confirming the proposed structure.

Table 1: Predicted HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated m/z
[M+H]⁺C₇H₁₁N₂O₃⁺171.0764
[M+Na]⁺C₇H₁₀N₂O₃Na⁺193.0584
[M+K]⁺C₇H₁₀N₂O₃K⁺209.0323

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides detailed information about connectivity and spatial relationships between atoms.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The ethyl ester group would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to a triplet for the methyl (-CH₃) protons, a classic ethyl pattern. The aminomethyl (-CH₂NH₂) protons would likely appear as a singlet, though this signal could broaden due to exchange with the solvent or interactions with the nitrogen atom. A key signal would be the lone proton on the isoxazole ring at the C4 position, which is expected to appear as a singlet in the aromatic/heteroaromatic region of the spectrum. The amine (-NH₂) protons may appear as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would show seven distinct signals. The ester carbonyl carbon (C=O) would be the most downfield signal. The three carbons of the isoxazole ring (C3, C4, C5) would resonate in the heteroaromatic region, with their specific shifts influenced by the electronic effects of the substituents. The remaining signals would correspond to the aminomethyl carbon and the two carbons of the ethyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

PositionGroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1'-CH₂- (Ethyl)~4.35 (q)~62.0
2'-CH₃ (Ethyl)~1.30 (t)~14.0
3C=O-~160.0
4C-H (Ring)~6.80 (s)~105.0
5C (Ring)-~172.0
6-CH₂- (Aminomethyl)~4.00 (s)~35.0
7C (Ring)-~158.0
--NH₂~2.5-3.5 (br s)-

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a clear cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. No other correlations are expected due to the lack of other vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals to their respective carbon signals: the ethyl CH₂ to its carbon, the ethyl CH₃ to its carbon, the C4-H to the C4 carbon, and the aminomethyl CH₂ protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. Key expected correlations include:

Protons of the ethyl -CH₂- group to the ester carbonyl carbon (C3) and the C1' carbon.

The C4-H proton to the C3, C5, and aminomethyl carbons.

The aminomethyl (-CH₂-) protons to the C5 and C4 carbons of the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding. It could be used to confirm the conformation of the side chains relative to the ring, for instance, by observing potential correlations between the aminomethyl protons and the C4-H proton.

Variable Temperature (VT) NMR is a specialized technique used to study dynamic processes within a molecule, such as conformational changes or restricted bond rotation. researchgate.net For this compound, VT-NMR could be employed to investigate the rotational barrier around the C5-CH₂ bond. At low temperatures, if the rotation is slow on the NMR timescale, the two protons of the aminomethyl group might become diastereotopic and appear as two separate signals instead of a single singlet. By analyzing the spectra at different temperatures, the energy barrier for this rotation could be calculated. While no specific VT-NMR studies on this compound have been reported, the technique remains a powerful option for probing its conformational dynamics. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show several key absorption bands.

The primary amine group would give rise to N-H stretching vibrations, typically appearing as a medium-intensity doublet in the 3300-3500 cm⁻¹ region. The C-H bonds of the ethyl and aminomethyl groups would produce sharp stretching bands around 2850-3000 cm⁻¹. One of the most prominent peaks would be the C=O stretch from the ester group, which is expected to be a strong, sharp band around 1720-1740 cm⁻¹. The isoxazole ring itself has characteristic vibrations, including C=N and C=C stretching, which typically appear in the 1500-1650 cm⁻¹ region. Finally, C-O stretching vibrations from the ester and the isoxazole ring would be visible in the fingerprint region (1000-1300 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch3300 - 3500Medium, Doublet
Alkyl GroupsC-H Stretch2850 - 3000Medium-Strong
Ester CarbonylC=O Stretch1720 - 1740Strong
Isoxazole RingC=N / C=C Stretch1500 - 1650Medium-Variable
Primary AmineN-H Bend1590 - 1650Medium-Strong
Ester / RingC-O Stretch1000 - 1300Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The chromophore in this compound is the isoxazole-3-carboxylate system, which contains conjugated π-electrons.

Molecules with conjugated systems typically exhibit π → π* transitions. wikipedia.org Studies on the parent isoxazole chromophore show strong absorption in the vacuum UV (VUV) region, with a maximum around 200-210 nm (approx. 6.0 eV), which is attributed to a π → π* transition. researchgate.net The conjugation with the carboxylate group at the C3 position is expected to shift this absorption maximum to a longer wavelength (a bathochromic shift). Therefore, the compound is predicted to have a significant absorption band in the 220-260 nm range. Weaker n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be present but are often obscured by the more intense π → π* bands. wikipedia.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

The study of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate revealed that it crystallizes in the triclinic space group P-1. nih.gov The asymmetric unit contains two independent molecules, a common phenomenon in crystal packing that can offer a glimpse into the conformational flexibility of the molecule. nih.gov

Key structural features of this analogue include a high degree of planarity. The dihedral angle between the isoxazole ring and the phenyl ring is minimal, measuring 1.76(9)° in one of the independent molecules and 5.85(8)° in the other. nih.gov This near co-planarity suggests significant electronic conjugation between the two ring systems. The ethyl carboxylate group is also observed to be nearly coplanar with the isoxazole ring. nih.gov

A summary of the crystallographic data for the analogue, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, is presented below.

Table 1: Crystallographic Data for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate

Parameter Value
Chemical Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24
Crystal System Triclinic
Space Group P-1
a (Å) 7.591(2)
b (Å) 11.303(4)
c (Å) 13.818(4)
α (°) 88.155(4)
β (°) 87.008(4)
γ (°) 86.233(4)
Volume (ų) 1181.0(6)
Z 4

Data sourced from a study on Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives

There is currently no available literature detailing the chiroptical properties, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), of chiral derivatives of this compound. Chiroptical spectroscopy is a powerful tool for the stereochemical elucidation of chiral molecules. The development of chiral derivatives of this compound, for instance, by introducing a chiral center in the aminomethyl side chain or by resolution of stereoisomers, would be a prerequisite for such studies.

Should such chiral derivatives be synthesized, CD and ORD spectroscopy could provide critical information regarding their absolute configuration and conformational preferences in solution. These techniques are highly sensitive to the three-dimensional arrangement of atoms and chromophores within a molecule. For isoxazole-containing compounds, electronic transitions associated with the heterocyclic ring and the carboxylate group would likely give rise to distinct signals in the CD and ORD spectra, which could be analyzed to determine the stereochemistry.

The absence of such studies represents a significant gap in the comprehensive characterization of this class of compounds and presents an opportunity for future research endeavors in the field of stereochemistry.

Computational and Theoretical Studies on Ethyl 5 Aminomethyl Isoxazole 3 Carboxylate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure and predicting the reactivity of molecules. For Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, these calculations can reveal key electronic properties that govern its chemical behavior.

DFT studies, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are utilized to determine the optimized molecular geometry and electronic properties of isoxazole (B147169) derivatives. researchgate.net Such calculations provide information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The electronic structure can be further analyzed through the examination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transitions. researchgate.netnih.gov

Reactivity descriptors derived from DFT calculations, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), offer a quantitative measure of the molecule's reactivity. researchgate.netresearchgate.net For instance, the molecular electrostatic potential (MEP) map can visualize the electron density distribution and identify electrophilic and nucleophilic sites, thereby predicting how the molecule might interact with other chemical species. bohrium.com In this compound, the nitrogen and oxygen atoms of the isoxazole ring, as well as the carbonyl oxygen of the ester group, are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the aminomethyl group introduces a nucleophilic site.

Table 1: Representative DFT-Calculated Parameters for Isoxazole Derivatives

ParameterDescriptionTypical Calculated ValueReference
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6 to -8 eV nih.gov
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1 to -3 eV nih.gov
HOMO-LUMO GapEnergy difference between HOMO and LUMO4 to 6 eV researchgate.net
Dipole MomentMeasure of the molecule's overall polarity2 to 5 Debye researchgate.net

Note: The values in this table are representative for isoxazole derivatives and are intended to provide an illustrative example of the data obtained from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dictated by its three-dimensional conformation. Conformational analysis of this compound can identify the most stable spatial arrangements of the molecule. The flexibility of the ethyl ester and aminomethyl side chains allows for multiple possible conformations. Computational methods can be used to explore the potential energy surface and identify low-energy conformers.

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal the stability of different conformations and the transitions between them. mdpi.comresearchgate.net For this compound, MD simulations could be used to study its behavior in different solvent environments, providing insights into its solubility and interactions with biological membranes. Furthermore, MD simulations are instrumental in understanding the stability of ligand-protein complexes, as will be discussed in the context of molecular docking. mdpi.com

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the characterization of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov By comparing the calculated spectra with experimental data, the structure of this compound can be confirmed. Theoretical NMR predictions can also aid in the assignment of complex spectra.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies correspond to the peaks observed in an infrared (IR) spectrum. nih.govscielo.org.za By analyzing the vibrational modes, specific functional groups within this compound, such as the C=O of the ester, the N-O of the isoxazole ring, and the N-H of the amino group, can be identified.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govelixirpublishers.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to the HOMO-LUMO energy gap.

Table 2: Predicted Spectroscopic Data for a Hypothetical Isoxazole Derivative

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (ppm)1.3 (t, 3H, CH₃), 4.3 (q, 2H, CH₂), 4.5 (s, 2H, CH₂NH₂), 6.8 (s, 1H, isoxazole CH)
¹³C NMRChemical Shift (ppm)14 (CH₃), 62 (OCH₂), 40 (CH₂NH₂), 105 (isoxazole C4), 160 (isoxazole C3), 170 (isoxazole C5), 165 (C=O)
IRVibrational Frequency (cm⁻¹)~3400 (N-H stretch), ~1720 (C=O stretch), ~1600 (C=N stretch), ~1400-1500 (isoxazole ring stretch)
UV-Visλmax (nm)~250-280

Note: This table presents hypothetical predicted data for this compound based on typical values for similar structures and is for illustrative purposes.

Molecular Docking and Ligand-Protein Interaction Studies (In Silico Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.govalrasheedcol.edu.iq This method is crucial for understanding the potential mechanism of action of a drug candidate at a molecular level. For this compound, molecular docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex.

The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of different ligand poses within the protein's active site. The results can reveal important interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. orientjchem.org For example, the aminomethyl group of this compound could act as a hydrogen bond donor, while the oxygen atoms of the isoxazole ring and the ester group could act as hydrogen bond acceptors. The isoxazole ring itself can participate in π-π stacking or other non-covalent interactions.

These in silico studies can guide the design of more potent and selective analogs by identifying which functional groups are essential for binding and which can be modified to improve activity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical and Predictive)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov

For a series of isoxazole derivatives including this compound, a QSAR model could be developed to predict their activity against a specific biological target. nih.gov This involves calculating a set of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature. These descriptors are then used to build a mathematical model that relates them to the observed biological activity. mdpi.comresearchgate.net

A well-validated QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Identify the key structural features that contribute to the desired activity.

Guide the optimization of lead compounds to enhance their potency and selectivity.

Similarly, QSPR models can predict important physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability, which are crucial for the drug development process.

Applications in Chemical Synthesis and Materials Science

Ethyl 5-(aminomethyl)isoxazole-3-carboxylate as a Building Block in Complex Organic Synthesis

The inherent reactivity and functionality of this compound have established it as a cornerstone in the assembly of complex organic structures. Organic chemists utilize this compound to introduce the isoxazole (B147169) motif into larger molecules, a common strategy in the development of biologically active compounds and novel chemical entities.

The isoxazole ring system is a key component in numerous pharmacologically active compounds. This compound serves as a versatile starting material for the synthesis of more complex, polyfunctionalized heterocyclic systems. The amino and ester moieties can be readily modified, allowing for the introduction of a wide range of substituents and the construction of fused ring systems. For instance, the aminomethyl group can be acylated or alkylated, while the ester can be hydrolyzed, reduced, or converted to an amide, providing multiple avenues for diversification.

Recent research has demonstrated the synthesis of various novel isoxazole-containing heterocycles. These synthetic efforts often capitalize on the differential reactivity of the functional groups present in the starting material to achieve regioselective transformations. The isoxazole core itself can also participate in cycloaddition reactions or ring-opening transformations under specific conditions, further expanding its synthetic utility.

Precursor CompoundReagents and ConditionsResulting HeterocycleReference
This compoundVarious electrophiles (e.g., acid chlorides, alkyl halides)N-substituted isoxazole derivativesN/A
This compoundDi-tert-butyl dicarbonate (Boc2O)Ethyl 5-(((tert-butoxycarbonyl)amino)methyl)isoxazole-3-carboxylate chemicalbook.com
This compoundHydrolysis (e.g., NaOH, H2O) followed by coupling reactionsIsoxazole-containing amides and peptides nih.govnih.gov
This compoundReduction of the ester (e.g., LiAlH4)(5-(aminomethyl)isoxazol-3-yl)methanol nih.gov

The structural similarity of the aminomethylisoxazole moiety to natural amino acids has led to its use in the design and synthesis of amino acid and peptide mimetics. nih.govnih.gov These unnatural amino acids can be incorporated into peptide chains to create peptidomimetics with enhanced stability, bioavailability, and biological activity. The isoxazole ring acts as a rigid scaffold that can mimic the conformation of a peptide bond or a specific amino acid side chain.

The synthesis of these mimetics typically involves the protection of the amino group, followed by coupling reactions with other amino acids or peptide fragments using standard solid-phase or solution-phase peptide synthesis techniques. The resulting peptidomimetics have shown promise in various therapeutic areas.

Unnatural Amino Acid DerivativePeptide SequenceSynthetic MethodReference
5-amino-3-methyl-isoxazole-4-carboxylic acidH-DVYT-NH2, H-EAAA-NH2, etc.Solid-phase peptide synthesis nih.govnih.gov
Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylatesN/AReaction of β-enamino ketoesters with hydroxylamine (B1172632) beilstein-journals.org

Development of Ligands for Metal Catalysis and Coordination Chemistry

The nitrogen and oxygen atoms within the isoxazole ring, along with the exocyclic amino group, provide potential coordination sites for metal ions. This has prompted the investigation of this compound and its derivatives as ligands in metal catalysis and coordination chemistry. By modifying the substituents on the isoxazole core, the electronic and steric properties of the resulting ligands can be fine-tuned to achieve desired catalytic activities or to form specific coordination complexes.

For example, bidentate or tridentate ligands can be synthesized by introducing additional coordinating groups onto the aminomethyl or carboxylate moieties. These ligands can then be complexed with various transition metals to create catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The rigid isoxazole backbone can enforce a specific geometry on the metal center, influencing the selectivity of the catalytic reaction.

A study on related bis(isoxazole) derivatives demonstrated their potential as bivalent ligands, which could be relevant for designing ligands for metal catalysis. mdpi.com

Precursor in Polymer Chemistry and Functional Materials

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. The amino and carboxylate groups can participate in polymerization reactions, such as polycondensation, to form polyesters or polyamides containing isoxazole units in the polymer backbone. These isoxazole-containing polymers may exhibit unique thermal, mechanical, and optical properties.

Furthermore, the isoxazole ring can be functionalized before or after polymerization to introduce specific functionalities, leading to the development of functional materials. For instance, the incorporation of chromophores or other photoactive groups could lead to materials with interesting photophysical properties for applications in organic electronics or sensing.

Role in Supramolecular Chemistry and Self-Assembly

The potential for hydrogen bonding through the aminomethyl and carboxylate groups, along with possible π-π stacking interactions involving the isoxazole ring, suggests a role for this compound derivatives in supramolecular chemistry. These non-covalent interactions can drive the self-assembly of molecules into well-defined, higher-order structures such as sheets, fibers, or gels.

For instance, a study of the crystal structure of ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate revealed that molecules interact via N—H⋯N and N—H⋯O hydrogen bonds, forming layers that stack in a parallel mode. researchgate.net This demonstrates the capacity of isoxazole derivatives to form organized supramolecular assemblies. By carefully designing the substituents on the isoxazole core, it is possible to control the self-assembly process and create materials with tailored nanostructures and properties.

Biological and Pharmacological Research: Mechanistic and in Vitro Investigations

Exploration of Molecular Targets and Pathways

The isoxazole (B147169) scaffold is a prominent feature in many biologically active compounds, often investigated for its interaction with various enzymes and receptors. While direct research on Ethyl 5-(aminomethyl)isoxazole-3-carboxylate is limited, the activities of its structural analogs provide significant insight into its potential molecular targets.

Enzyme Inhibition and Receptor Binding Studies (e.g., GABA Receptors)

The structural similarity of the 5-(aminomethyl)isoxazole core to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, makes GABA receptors a primary area of investigation. GABA receptors, particularly the GABA-A subtype, are ligand-gated ion channels that mediate fast synaptic inhibition.

A key structural analog, muscimol (B1676869) (3-hydroxy-5-aminomethylisoxazole), is a potent and specific GABA-A receptor agonist. researchgate.netresearchgate.net Studies on conformationally restricted analogs of GABA, including muscimol-related structures, have been used to probe the conformational requirements for interaction with the GABA postsynaptic receptor. researchgate.net These investigations suggest that the isoxazole ring serves as a bioisostere for the carboxylate group of GABA, while the aminomethyl side chain mimics the aminoethyl portion of the neurotransmitter. The relative positions of these groups are crucial for receptor binding and activation.

The subject compound, this compound, differs from the highly potent agonist muscimol at the 3-position, featuring an ethyl carboxylate group instead of a hydroxyl group. This modification is significant, as the 3-hydroxy group is known to be critical for the potent agonist activity of muscimol. The presence of the bulkier and electronically different ethyl carboxylate group would likely alter the binding affinity and efficacy at the GABA receptor. It may reduce agonist activity or potentially confer antagonist or modulator properties. Further binding studies are necessary to determine the precise effect of this substitution on GABA receptor subtypes. youtube.com

Ion Channel Modulation and Neurotransmission Mechanisms

The interaction of isoxazole derivatives with GABA-A receptors directly implicates them in the modulation of ion channels. wikipedia.org Activation of GABA-A receptors by an agonist leads to the opening of an integral chloride (Cl⁻) channel, causing an influx of chloride ions into the neuron. wikipedia.org This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Derivatives of isoxazole can act as agonists, antagonists, or allosteric modulators of these channels. For instance, isoxazole-based ligands have been explored as allosteric modulators of AMPA receptors, another critical class of ionotropic glutamate (B1630785) receptors, demonstrating their broader potential to influence ion channel function and synaptic transmission. nih.govmdpi.comnih.gov Given that this compound contains the core GABA-mimicking structure, its primary hypothesized mechanism would involve the modulation of GABA-gated chloride channels, thereby influencing inhibitory neurotransmission.

In Vitro Assays for Biological Activity Profiling

The isoxazole ring is a versatile scaffold that has been incorporated into compounds tested for a wide range of biological activities, including antimicrobial and antiproliferative effects.

Antimicrobial Activity (e.g., against Mycobacterium tuberculosis)

The isoxazole-3-carboxylate and isoxazole-3-carboxamide (B1603040) moieties are key pharmacophores in the development of new antitubercular agents. Research into derivatives of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters has identified compounds with potent activity against replicating Mycobacterium tuberculosis (Mtb) and promising activity against non-replicating bacteria. nih.gov Similarly, a recent study developed a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates, which showed significant efficacy against Mtb H37Rv strains, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL. researchgate.netnih.gov These compounds were also active against drug-resistant Mtb strains and demonstrated low cytotoxicity. nih.govnih.gov

While these examples feature a different substituent at the 5-position compared to this compound, they establish the ethyl isoxazole-3-carboxylate core as a valid scaffold for antitubercular activity. The aminomethyl group at the 5-position would represent a novel modification within this class, warranting investigation against Mtb.

Table 1: Antitubercular Activity of Selected Ethyl Isoxazole-3-Carboxylate Analogs

Compound Series Representative Substituent Target Activity (MIC) Cytotoxicity (SI) Reference
Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates 3,4-dichlorobenzyl Mtb H37Rv 0.25 µg/mL >200 nih.gov
5-Phenyl-3-isoxazolecarboxylic acid ethyl esters Benzyloxy derivatives Replicating Mtb Nanomolar range >128 µM (IC50 in Vero cells) nih.gov

Antiproliferative and Cytotoxicity Studies in Cell Lines (Mechanism-Based)

Isoxazole derivatives are frequently evaluated for their anticancer potential. espublisher.comresearchgate.net Numerous studies have demonstrated the cytotoxic effects of various isoxazole-containing compounds across a panel of human cancer cell lines. nih.govresearchgate.net For instance, novel indole-isoxazole hybrids, where the isoxazole ring is substituted at position 3 with an indole (B1671886) and position 5 with a carboxamide, have shown potent antiproliferative activity against hepatocellular carcinoma cell lines. nih.gov One such compound, with a 3,4,5-trimethoxyphenyl moiety, exhibited an IC50 value of 0.7 µM against the Huh7 cell line. nih.gov

Another study on 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives found that certain compounds displayed potent cytotoxicity against A549 (lung), COLO 205 (colon), MDA-MB 231 (breast), and PC-3 (prostate) cancer cell lines, with IC50 values below 12 µM. nih.gov The mechanism of action for many anticancer isoxazoles involves the induction of apoptosis. nih.gov Although specific data for this compound is not available, the established anticancer profile of the isoxazole scaffold suggests it as a candidate for cytotoxicity screening.

Prodrug Design Strategies for this compound (Theoretical and Chemical Transformation Based)

Prodrug design is a strategic approach in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of a drug molecule. For this compound, which possesses two key functional groups amenable to prodrug modification—a primary amine and an ethyl ester—various theoretical and chemical transformation-based strategies can be conceptualized. These strategies aim to enhance properties such as solubility, permeability, metabolic stability, and targeted delivery, followed by bio-cleavage to release the active parent drug.

The primary amine of the aminomethyl group and the carboxylic acid (following hydrolysis of the ethyl ester) are the main targets for bioreversible chemical modifications.

Prodrug Strategies for the Aminomethyl Group

The primary amine in this compound can be derivatized to modulate its physicochemical properties. Common strategies involve the formation of amides, carbamates, or Schiff bases, which can be designed to undergo enzymatic or chemical cleavage in vivo.

Acylation of the primary amine to form an amide bond is a common prodrug approach. While amides are generally stable, their rate of hydrolysis can be influenced by the nature of the acyl group. nih.gov The enzymatic hydrolysis of these amides is often slower than that of esters, which can be advantageous for sustained-release formulations. nih.gov

Theoretical Application: Attaching various acyl groups (e.g., acetyl, pivaloyl, benzoyl) could increase the lipophilicity of this compound, potentially enhancing its membrane permeability. The electronic and steric properties of the acyl group would influence the rate of enzymatic cleavage by amidases.

Promoieties for N-Acyl Derivatives Potential Effect on Physicochemical Properties Anticipated Cleavage Mechanism
AcetylIncreased lipophilicityEnzymatic hydrolysis by amidases
PivaloylSignificant increase in lipophilicity, steric hindrance may slow cleavageSlower enzymatic hydrolysis due to steric bulk
BenzoylIncreased lipophilicity and potential for altered interactions with transportersEnzymatic hydrolysis
Amino Acid (e.g., Valine, Leucine)Can target amino acid transporters (e.g., PEPT1) to improve absorptionEnzymatic hydrolysis by peptidases

This strategy involves the formation of a carbamate (B1207046) linkage that is designed for enzymatic cleavage. The hydrolysis of the terminal ester by esterases initiates a spontaneous chemical breakdown of the carbamate to release the parent amine. nih.gov This two-step release mechanism can offer better control over the drug release profile.

Theoretical Application: An acyloxyalkoxycarbonyl moiety, such as a pivaloyloxymethoxycarbonyl group, could be attached to the amine. The in vivo cleavage would be initiated by esterases, which are abundant in the body, leading to the release of the active drug.

Acyloxyalkyl Carbamate Promoieties Activation Mechanism Potential Advantages
Pivaloyloxymethoxycarbonyl1. Esterase-mediated hydrolysis of the pivaloyl ester. 2. Spontaneous decomposition of the resulting hydroxymethoxycarbonyl intermediate.Tunable release rates based on the acyl group, generally faster cleavage than simple amides.
Acetoxymethylcarbonyl1. Esterase-mediated hydrolysis of the acetyl ester. 2. Spontaneous decomposition of the intermediate.Potentially faster release compared to the pivaloyl derivative due to less steric hindrance.

Prodrug Strategies for the Carboxylate Group

The ethyl ester at the 3-position of the isoxazole ring is itself a simple prodrug of the corresponding carboxylic acid. However, more sophisticated ester prodrugs can be designed to further optimize drug delivery. These strategies often focus on improving solubility or exploiting specific enzyme systems for targeted release.

Acyloxyalkyl esters are a well-established class of prodrugs for carboxylic acids. They are known to be chemically stable but are readily hydrolyzed by esterases in vivo to release the parent carboxylic acid. researchgate.net

Theoretical Application: The carboxylic acid of 5-(aminomethyl)isoxazole-3-carboxylic acid (the hydrolyzed form of the parent compound) could be esterified with an acyloxymethyl group, such as pivaloyloxymethyl (POM). This would result in a more lipophilic molecule that is a substrate for plasma and tissue esterases.

Acyloxyalkyl Ester Promoieties Expected in vitro Stability (pH 7.4) Expected in vivo Cleavage Rate (Human Plasma)
Acetoxymethyl (AOM)ModerateFast (t½ < 10 min)
Pivaloyloxymethyl (POM)HighRapid (t½ ≈ 1-5 min)
ButyryloxymethylHighModerate to Fast

Linking an amino acid to the carboxylic acid via an ester bond can enhance aqueous solubility and potentially target amino acid transporters in the gastrointestinal tract. mdpi.com The stability of these amino acid ester prodrugs can be influenced by the choice of amino acid and the presence of linkers. nih.gov

Theoretical Application: Esterification of the carboxylic acid with the hydroxyl group of a serine or threonine residue, or through a linker to the alpha-carboxyl of an amino acid like valine, could be explored. The resulting prodrugs would be substrates for various esterases and peptidases.

Amino Acid Promoieties Potential Targeting Mechanism Anticipated Cleavage Enzymes
L-Valine EsterPeptide transporters (e.g., PEPT1)Esterases, Peptidases
L-Glycine EsterIncreased hydrophilicityEsterases, Peptidases
L-Phenylalanine EsterIncreased lipophilicityEsterases, Peptidases

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone of analytical chemistry for separating and analyzing complex mixtures. For Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, a moderately polar compound, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically the first choice due to its versatility and wide applicability.

Development of an RP-HPLC method would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings. A C18 column is a common starting point for the stationary phase, offering excellent retention for moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, or dilute formic acid) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the target compound while also separating it from earlier-eluting polar impurities and later-eluting non-polar impurities.

Detection is typically achieved using a UV detector, as the isoxazole (B147169) ring provides a suitable chromophore. The detection wavelength would be set at the compound's maximum absorbance (λmax) to ensure the highest sensitivity. Quantification is performed by creating a calibration curve from the analysis of standard solutions of known concentrations and comparing the peak area of the analyte in an unknown sample to this curve. The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Table 1: Example HPLC Method Parameters
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm (or determined λmax)
Run Time 20 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound in its native form is not sufficiently volatile or thermally stable for direct GC analysis due to the presence of the primary amine group, which can cause peak tailing and adsorption onto the GC column. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and stable form.

A common derivatization strategy for primary amines is silylation, which involves replacing the active hydrogen atoms on the amine with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create the corresponding TMS derivative. This process significantly increases the volatility of the compound, making it amenable to GC analysis.

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer (MS), which acts as a detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This mass spectrum serves as a "molecular fingerprint," allowing for positive identification of the derivatized target compound and any volatile impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in a research setting. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time.

A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (the mobile phase), such as ethyl acetate/hexane. As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase.

After the solvent front has moved a sufficient distance, the plate is removed and dried. The separated spots can be visualized under UV light (254 nm), as the isoxazole ring is UV-active. Alternatively, chemical stains can be used. For instance, a ninhydrin (B49086) stain would produce a characteristic purple spot for any compound containing a primary amine, including the target product. The position of each spot is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf values of spots in the reaction mixture to those of the starting materials and a pure product standard, a researcher can qualitatively assess the reaction's progress.

Table 2: Hypothetical TLC Monitoring of a Synthesis Reaction
CompoundFunctionExpected Rf (30% EtOAc in Hexane)Visualization
Starting Material APrecursor 10.65UV Active
Starting Material BPrecursor 20.50UV Active
Product This compound0.30UV Active, Ninhydrin Positive

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size, charge, and electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample consumption, making it a valuable alternative or complement to HPLC for purity analysis and impurity profiling. nih.govxjtu.edu.cnresearchgate.net

For this compound, Capillary Zone Electrophoresis (CZE) is the most suitable mode. libretexts.orgsciex.comyoutube.com The primary aminomethyl group on the molecule is basic and will be protonated in an acidic buffer, giving the molecule a net positive charge. When a high voltage is applied across a capillary filled with this buffer, the positively charged analyte will migrate toward the cathode (negative electrode). Separation from other charged impurities occurs because each compound migrates at a velocity dependent on its unique charge-to-size ratio. libretexts.org Neutral impurities will travel with the bulk electroosmotic flow. youtube.com The development of a CZE method would involve optimizing the buffer pH, concentration, and applied voltage to achieve the best separation between the main component and its potential impurities. nih.gov

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a simple and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the spectrum. The isoxazole ring in this compound acts as a chromophore, allowing for direct quantification using UV spectrophotometry. The first step in method development is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the pure compound across the UV range. A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. According to Beer's Law, the absorbance is directly proportional to the concentration.

For enhanced specificity and sensitivity, especially in complex matrices, a colorimetric method can be developed. This involves a chemical reaction that converts the analyte into a colored product. The primary aromatic amine functionality, although attached via a methyl group, can potentially be targeted. A more reliable approach for a primary aliphatic amine is derivatization. However, a classic and highly specific method for primary aromatic amines, which can be adapted for similar functionalities or used for certain impurities, is diazotization. This reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. scribd.compharmaacademias.compharmaguideline.com This salt is then reacted with a coupling agent, such as N-(1-Naphthyl)ethylenediamine, to produce a stable and intensely colored azo dye. scribd.com The absorbance of this colored solution is then measured in the visible region, and the concentration is determined from a calibration curve prepared in the same manner.

Table 3: Example Calibration Data for Spectrophotometric Analysis
Standard Concentration (µg/mL)Absorbance at λmax
2.00.115
4.00.232
6.00.348
8.00.461
10.00.575
Correlation Coefficient (R²) 0.9998

Impurity Profiling in Research Batches

Impurity profiling is the identification and quantification of all potential impurities present in a substance. This is a critical activity in chemical research to understand the synthesis process and ensure the quality of the material used in further studies. A comprehensive impurity profile for this compound would utilize a combination of the analytical techniques described above.

HPLC is the primary tool for this purpose, capable of separating and quantifying process-related impurities (e.g., unreacted starting materials, intermediates, by-products) and degradation products. nih.gov When unknown peaks are detected in the HPLC chromatogram, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for structural elucidation. LC-MS provides both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer, enabling the determination of the molecular weight of the unknown impurity.

Potential impurities in a research batch could arise from various sources. For example, in a synthesis involving the cyclization of a precursor, incomplete reaction could leave residual starting materials. Side reactions could lead to the formation of isomeric products or other related substances. The stability of the final compound is also a factor, as degradation can occur over time or under specific storage conditions, leading to new impurities. A thorough impurity profiling strategy involves anticipating these potential impurities and developing analytical methods capable of detecting and quantifying them at relevant levels. mdpi.com

Table 4: Potential Impurities and Recommended Analytical Techniques
Potential ImpurityLikely OriginRecommended Analytical Technique
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylatePrecursor or side-productHPLC, LC-MS
Starting Material A (e.g., an alkyne)Incomplete reactionHPLC, GC-MS (if volatile)
Starting Material B (e.g., a nitroacetate)Incomplete reactionHPLC, LC-MS
Dimerized by-productSide reactionHPLC, LC-MS
Hydrolysis product (carboxylic acid)DegradationHPLC, LC-MS

Emerging Research Areas and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of isoxazole (B147169) derivatives, traditionally performed using batch chemistry, is increasingly being adapted to continuous flow and automated synthesis platforms. While specific research on the flow synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate is still emerging, the principles applied to other isoxazoles are highly relevant. Flow chemistry offers significant advantages, including enhanced safety, improved reaction control, higher yields, and the potential for rapid library synthesis.

Key reactions for isoxazole synthesis, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, are well-suited for flow reactors. wikipedia.org Automated platforms can facilitate the rapid optimization of reaction conditions (temperature, pressure, reagent stoichiometry) and enable high-throughput screening of derivatives. The integration of these technologies is expected to accelerate the discovery of new applications for this compound by making its derivatives more accessible.

Table 1: Comparison of Batch vs. Flow Synthesis for Isoxazole Derivatives

Feature Batch Synthesis Flow Chemistry
Reaction Scale Milligram to kilogram Microgram to multi-kilogram
Safety Handling of potentially unstable intermediates In-situ generation and consumption of hazardous reagents
Process Control Limited control over temperature and mixing gradients Precise control over reaction parameters
Reproducibility Can vary between batches High reproducibility

| Scalability | Often requires re-optimization | Linear and predictable scalability |

Novel Derivatization Strategies and Scaffold Diversification

The this compound scaffold offers multiple points for chemical modification, allowing for extensive diversification to explore new chemical space. The primary amine and the ethyl ester are the most accessible functional groups for derivatization.

N-Functionalization: The aminomethyl group can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. This is crucial for tuning the molecule's physicochemical properties and biological activity.

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups through standard coupling chemistries.

Isoxazole Ring Chemistry: While the isoxazole ring is generally stable, advanced methods such as C-H activation or halogenation could provide routes to further functionalize the core scaffold, although this is less common.

These derivatization strategies enable the creation of large libraries of compounds for screening in drug discovery and materials science. mdpi.com The development of solid-phase synthesis methods, similar to those used for related oxazole (B20620) scaffolds, could further streamline the diversification process. nih.gov

Table 2: Potential Derivatization Reactions

Reaction Site Reagent/Condition Resulting Functional Group
Aminomethyl Group Acyl Chloride / Base Amide
Aldehyde / Reducing Agent Secondary Amine
Sulfonyl Chloride / Base Sulfonamide
Ethyl Ester Group LiOH / H₂O Carboxylic Acid
Amine / Coupling Agent Amide

Applications in Chemical Biology Tool Development

The isoxazole moiety is being increasingly recognized for its utility in chemical biology. cityu.edu.hk Its inherent photochemical properties allow it to serve as a minimalist photo-cross-linker for identifying protein-ligand interactions without the need for bulky, conventional photoreactive groups like diazirines or benzophenones. wikipedia.orgbiorxiv.org Upon UV irradiation, the isoxazole ring can rearrange and form covalent bonds with nearby amino acid residues in a protein's binding site. wikipedia.org

This compound is an ideal candidate for developing such chemical biology tools. The aminomethyl group provides a convenient handle for attaching linkers, affinity tags (like biotin), or fluorescent reporters. nih.govresearchgate.net These probes can be used for:

Target Identification and Validation: Identifying the specific protein targets of a bioactive small molecule.

Activity-Based Protein Profiling (ABPP): Visualizing and identifying the active forms of enzymes in complex biological systems. nih.gov

Photoaffinity Labeling: Mapping the binding site of a ligand on its target protein. cityu.edu.hk

The development of functionalized probes based on this scaffold could significantly advance our understanding of complex biological processes and accelerate drug discovery. cityu.edu.hk

Sustainability and Green Chemistry in Manufacturing Research

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. Research into the synthesis of isoxazoles has seen a shift towards more environmentally friendly methods. nih.gov These approaches often involve:

Use of Greener Solvents: Replacing hazardous organic solvents with water or bio-based solvents. mdpi.comnih.govniscpr.res.in

Energy Efficiency: Employing alternative energy sources like ultrasound (sonochemistry) or even natural sunlight to drive reactions, often at room temperature. mdpi.compreprints.orgsemnan.ac.ir

Atom Economy: Designing multi-component reactions where most of the atoms from the starting materials are incorporated into the final product, minimizing waste. preprints.orgmdpi.com

Catalysis: Using non-toxic, reusable catalysts to improve efficiency and reduce waste. mdpi.com

Unexplored Biological Targets and Mechanistic Studies

The isoxazole ring is a "privileged scaffold" found in numerous FDA-approved drugs, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.comnih.govmdpi.com Derivatives of this compound are prime candidates for screening against a wide array of biological targets to uncover novel therapeutic applications.

Future research will likely focus on:

High-Throughput Screening: Testing libraries of derivatives against diverse panels of enzymes, receptors, and cell lines to identify new biological activities.

Mechanism of Action (MoA) Studies: Once a bioactive compound is identified, detailed studies are needed to understand how it interacts with its biological target at a molecular level. This is crucial for optimizing the compound's potency and selectivity. nih.gov

Computational Modeling: In silico screening and molecular docking can help predict potential biological targets and guide the design of more effective derivatives, saving time and resources. mdpi.com

Given the vast therapeutic potential of isoxazoles, it is highly probable that derivatives of this specific compound will find utility against currently unexplored biological targets. mdpi.com

Prospects for Advanced Materials Integration

Beyond pharmaceuticals, isoxazole-containing compounds are being explored for their potential in advanced materials science. Their rigid, planar structure and electronic properties make them suitable for integration into polymers and organic electronic materials. researchgate.net

Potential applications include:

Organic Semiconductors: Isoxazole derivatives can be incorporated into conjugated polymers for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net

Liquid Crystals: The isoxazole core can act as a mesogenic unit in the design of new liquid crystalline materials. researchgate.net

Functional Polymers: The aminomethyl and carboxylate groups of this compound can be used to polymerize or graft the molecule onto other polymer backbones, creating materials with tailored optical, electronic, or thermal properties.

Research in this area aims to leverage the unique chemical and physical properties of the isoxazole scaffold to create next-generation materials for a variety of technological applications.

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized?

  • Synthesis Methods :

  • Stepwise functionalization : The synthesis typically involves condensation reactions of precursors like ethyl 2-cyanoacetate derivatives with hydroxylamine hydrochloride under reflux in ethanol, followed by recrystallization for purification .
  • Key parameters : Temperature (reflux at ~80°C), solvent choice (ethanol or dichloromethane), and reaction time (4–12 hours) are critical for optimizing yields. Catalysts like anhydrous potassium carbonate improve efficiency .
    • Optimization : Adjusting molar ratios of reagents and using inert atmospheres (e.g., nitrogen) can minimize side reactions. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are employed to characterize this compound, and what key spectral features confirm its structure?

  • Characterization Workflow :

  • NMR : 1^1H and 13^13C NMR confirm the presence of the aminomethyl group (δ 3.8–4.2 ppm for -CH2_2NH2_2) and ester carbonyl (δ 165–170 ppm) .
  • IR : Stretching vibrations for ester C=O (~1720 cm1^{-1}) and isoxazole ring C=N (~1600 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) and fragmentation patterns validate the molecular formula .

Q. What are the key physicochemical properties of this compound, and how do they influence its reactivity?

  • Physicochemical Data :

PropertyValue/DescriptionSource
Boiling Point413.3±40.0°C (predicted)
SolubilitySoluble in ethanol, DCM; insoluble in water
Hydrogen Bond Acceptors5
  • Reactivity Implications : Low water solubility necessitates organic solvents for reactions. The ester group is prone to hydrolysis under acidic/basic conditions, requiring pH control .

Advanced Research Questions

Q. How does X-ray crystallography contribute to understanding the molecular conformation of this compound, and what software is typically used for data refinement?

  • Structural Insights : X-ray crystallography reveals bond lengths (e.g., C-O ester: ~1.34 Å) and dihedral angles, critical for modeling interactions with biological targets .
  • Refinement Tools : SHELX programs (e.g., SHELXL) are standard for refining crystallographic data. Key steps include phase determination via direct methods and electron density mapping .
  • Example : A triclinic crystal system (space group P1) with unit cell parameters a = 7.591 Å, b = 11.303 Å was reported for a related isoxazole derivative .

Q. What strategies are effective in resolving contradictions between predicted and observed biological activities in isoxazole derivatives?

  • Data Contradiction Analysis :

  • Case Study : Ethyl 5-(4-nitrophenoxy)methyl derivatives showed unexpected low antimicrobial activity despite structural similarity to active analogs. Possible explanations include steric hindrance from the nitro group or poor membrane permeability .
  • Methodology :

Computational Modeling : Compare docking scores (e.g., AutoDock Vina) with experimental IC50_{50} values to identify mismatches in binding affinity predictions .

Kinetic Assays : Measure enzyme inhibition rates to distinguish between competitive and non-competitive mechanisms .

Q. How can computational methods like molecular docking be applied to study the interaction of this compound with biological targets?

  • Protocol :

Target Preparation : Retrieve protein structures (e.g., COX-2, EGFR) from the PDB. Remove water molecules and add polar hydrogens .

Ligand Preparation : Generate 3D conformers of the compound using Open Babel. Optimize geometry with DFT (B3LYP/6-31G*) .

Docking : Use AutoDock or Schrödinger Suite to simulate binding. Analyze key interactions (e.g., hydrogen bonds with Ser530 in COX-2) .

  • Validation : Cross-check docking results with mutagenesis studies or SAR data from analogs .

Q. What are the challenges in scaling up the synthesis of this compound under continuous flow conditions, and how can they be mitigated?

  • Challenges :

  • Reagent Mixing : Inhomogeneous flow rates can lead to incomplete reactions. Use microreactors with controlled residence times .
  • Purification : Continuous extraction systems (e.g., centrifugal separators) are required to maintain yield .
    • Mitigation Strategies :
  • Process Analytical Technology (PAT) : In-line IR or UV monitoring ensures real-time quality control .
  • Solvent Optimization : Switch to greener solvents (e.g., 2-MeTHF) to improve safety and scalability .

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Feasible Synthetic Routes

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Ethyl 5-(aminomethyl)isoxazole-3-carboxylate
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Reactant of Route 2
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.